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molecular formula C13H11BrN2O3 B3280345 2-(Benzyloxy)-4-bromo-6-nitroaniline CAS No. 713530-47-3

2-(Benzyloxy)-4-bromo-6-nitroaniline

Cat. No. B3280345
M. Wt: 323.14 g/mol
InChI Key: DFUKAZCXDQPEIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07307084B2

Procedure details

To a suspension of 50 g (325 mmol) 2-amino-nitrophenol, 45 g (325 mmol) potassium carbonate and 2 g (13 mmol) sodium iodide in 400 ml ethanol were added 47 ml (408 mmol) benzyl chloride and the mixture was heated to 80° C. After 2 h, the reaction mixture was cooled down and the solvent was evaporated. The residue was dissolved in ethyl acetate and extracted with water. The organic layer was dried over anhydrous magnesium sulphate and evaporated. Coevaporation with dichloromethane (three times) led to a dark brown oily residue which was dissolved in 400 ml acetonitrile. After addition of 63.4 g (356 mmol) N-bromosuccinimide, the reaction mixture was refluxed for 1 h. After cooling down, 400 g silica gel were added and the mixture was evaporated to dryness. The resulting solid was put on a column and the product was eluted with ethyl acetate/light petroleum ether (4:1). Evaporation of the eluent afforded a solid which was recrystallized from ethyl acetate/heptane to give 62 g (59%) of the title compound as a red solid. m.p. 90° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step Two
Quantity
63.4 g
Type
reactant
Reaction Step Three
Yield
59%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:11].C(=O)([O-])[O-].[K+].[K+].[CH2:18](Cl)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[Br:26]N1C(=O)CCC1=O>C(O)C.[I-].[Na+]>[CH2:18]([O:11][C:3]1[CH:4]=[C:5]([Br:26])[CH:6]=[C:7]([N+:8]([O-:10])=[O:9])[C:2]=1[NH2:1])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:1.2.3,7.8|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC1=C(C=CC=C1[N+](=O)[O-])O
Name
Quantity
45 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2 g
Type
catalyst
Smiles
[I-].[Na+]
Step Two
Name
Quantity
47 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Three
Name
Quantity
63.4 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled down
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 400 ml acetonitrile
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
ADDITION
Type
ADDITION
Details
400 g silica gel were added
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated to dryness
WASH
Type
WASH
Details
the product was eluted with ethyl acetate/light petroleum ether (4:1)
CUSTOM
Type
CUSTOM
Details
Evaporation of the eluent
CUSTOM
Type
CUSTOM
Details
afforded a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethyl acetate/heptane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C(=CC(=C1)Br)[N+](=O)[O-])N
Measurements
Type Value Analysis
AMOUNT: MASS 62 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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